REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH2:6][OH:7])[cH:8][cH:9]1.[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[OH2:29].[S:18]([Cl:19])([Cl:20])=[O:21].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[Br:1][c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH2:6][Cl:20])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1cc(CCl)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |